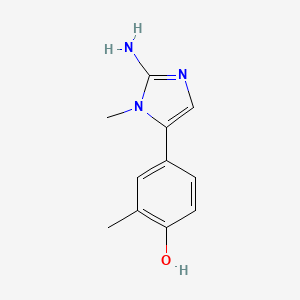
1-(3-Methoxy-2-methylphenyl)cyclobutanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxy-2-methylphenyl)cyclobutane-1-carbonitrile is an organic compound that belongs to the class of cyclobutanes. Cyclobutanes are cyclic hydrocarbons with a four-membered ring structure. This compound is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the phenyl ring, along with a nitrile group (-CN) attached to the cyclobutane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxy-2-methylphenyl)cyclobutane-1-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as 3-methoxy-2-methylphenylacetonitrile, using a cyclizing agent like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of 1-(3-methoxy-2-methylphenyl)cyclobutane-1-carbonitrile may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of catalysts to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-methoxy-2-methylphenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, such as halides, amines, or alcohols, under suitable conditions
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, reduced nitriles
Substitution: Substituted cyclobutanes with different functional groups
Aplicaciones Científicas De Investigación
1-(3-methoxy-2-methylphenyl)cyclobutane-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-methoxy-2-methylphenyl)cyclobutane-1-carbonitrile depends on its specific application and the molecular targets involved. In biological systems, the compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. The nitrile group can participate in hydrogen bonding or other interactions with target molecules, influencing the compound’s activity and selectivity.
Comparación Con Compuestos Similares
1-(3-methoxy-2-methylphenyl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:
1-(3-methoxyphenyl)cyclobutane-1-carbonitrile: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
1-(2-methylphenyl)cyclobutane-1-carbonitrile: Lacks the methoxy group, which may influence its solubility and chemical properties.
1-(3-methylphenyl)cyclobutane-1-carbonitrile:
The presence of both the methoxy and methyl groups in 1-(3-methoxy-2-methylphenyl)cyclobutane-1-carbonitrile makes it unique and may contribute to its specific properties and applications.
Propiedades
Fórmula molecular |
C13H15NO |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
1-(3-methoxy-2-methylphenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C13H15NO/c1-10-11(5-3-6-12(10)15-2)13(9-14)7-4-8-13/h3,5-6H,4,7-8H2,1-2H3 |
Clave InChI |
CKPSXZINMKHLCB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1OC)C2(CCC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B13475810.png)





![3-Methyl-2-oxabicyclo[2.2.1]heptan-4-aminehydrochloride](/img/structure/B13475846.png)


![3'-Fluoro-4-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13475859.png)
![2-fluoro-6-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13475864.png)
![(2S)-3-[4-(benzylsulfanyl)phenyl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13475866.png)
